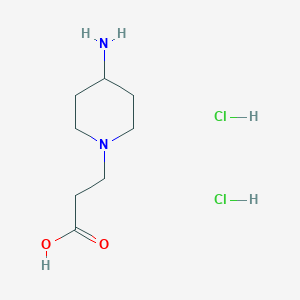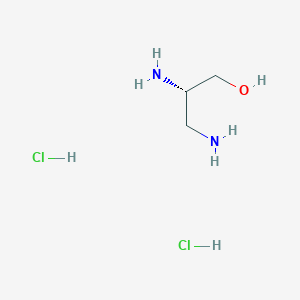
(2S)-2,3-diaminopropan-1-ol dihydrochloride
Overview
Description
(2S)-2,3-Diaminopropan-1-ol dihydrochloride, also known as (2S)-2,3-diaminopropanol dihydrochloride, is an organic compound used in scientific research and laboratory experiments. It is a white, crystalline solid with a molecular formula of C3H10Cl2N2O and a molecular weight of 184.06 g/mol. It is a chiral molecule, meaning that it has two possible configurations, and is commonly used as a chiral resolving agent in organic synthesis.
Scientific Research Applications
Antibiotic Research
(2S)-2,3-diaminopropan-1-ol dihydrochloride: is used in the development of antibiotics like puromycin . Puromycin acts by inhibiting protein synthesis, which is crucial for bacterial growth. This compound is particularly effective against gram-positive microorganisms and is used to study antibiotic resistance mechanisms .
Cancer Research
This compound has shown promise in anti-neoplastic activities, particularly in brain cancer studies. It’s used to understand the transcriptional regulatory mechanisms that control gene expression during cell differentiation, which is vital in cancer progression .
Molecular Biology Studies
As a substrate of Mdr-1, this compound helps in studying the multidrug resistance phenomenon in cells. It’s also used to induce apoptosis in neuronal growth factor (NGF) studies, providing insights into the genetic triggers of cell death .
Immunofluorescence
Researchers use (2S)-2,3-diaminopropan-1-ol dihydrochloride as an immunofluorescent target to visualize cellular components under a microscope. This application is critical for understanding cell structure and function .
Protein Synthesis Inhibition
This compound acts as an analog of the 3’-terminal ends of aminoacyl-tRNA, causing premature chain termination during protein synthesis. This property is exploited to study the effects of protein synthesis inhibition on various cellular processes .
Antimicrobial Studies
(2S)-2,3-diaminopropan-1-ol dihydrochloride: exhibits antimicrobial activity and is used to explore new treatments for infections caused by bacteria and protozoa .
Drug Mechanism Analysis
The compound is instrumental in drug mechanism studies, helping researchers understand how certain drugs interact with cellular components to exert their therapeutic effects .
properties
IUPAC Name |
(2S)-2,3-diaminopropan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O.2ClH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H/t3-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBUWJHUBADHSZ-QTNFYWBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,3-diaminopropan-1-ol dihydrochloride | |
CAS RN |
87584-94-9 | |
| Record name | (2S)-2,3-diaminopropan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




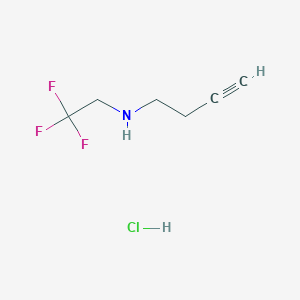
![{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1448384.png)
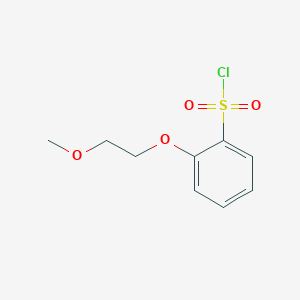
![1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B1448389.png)
![Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1448391.png)

![6-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448393.png)

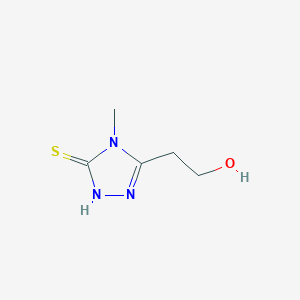
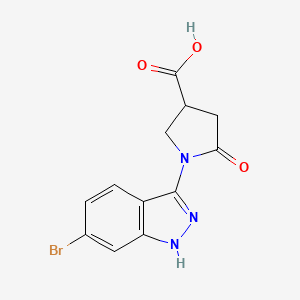
![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)
